molecular formula C24H25N3O5 B2589511 Ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899960-33-9

Ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2589511
CAS RN: 899960-33-9
M. Wt: 435.48
InChI Key: KUHMDLVBLSHOCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the dihydropyridazine ring could potentially be formed through a cyclization reaction . The amino group could be introduced through a nucleophilic substitution reaction . The carboxylate ester group could be formed through an esterification reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The dihydropyridazine ring is a six-membered ring with two nitrogen atoms, which could potentially participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the amino group could participate in nucleophilic substitution reactions or be protonated/deprotonated depending on the pH of the solution . The ester group could undergo hydrolysis to form a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature and arrangement of its functional groups. For example, the presence of polar functional groups (like the carboxylate ester and the amino group) would likely make this compound soluble in polar solvents .

Scientific Research Applications

Pharmaceutical Drug Development

The incorporation of heterocyclic scaffolds into compounds can significantly enhance their bioactive properties. This compound, with its dihydropyridazine ring, could be explored for its potential pharmacological activities. For instance, similar structures have been investigated for their anti-inflammatory, anti-cancer, and anti-bacterial properties . The ethyl and amino groups present in this compound might also contribute to its solubility and potential interaction with biological targets.

Azo Dye Synthesis

Azo dyes are a class of compounds that contain the azo group (-N=N-) as part of their structure and are used extensively as colorants. The compound , due to its complex structure, could be a candidate for the synthesis of new azo dyes with potential applications in dyeing textiles and developing colorants for industrial use .

Organic Synthesis Research

In organic chemistry, the study of reactions at the benzylic position is crucial. This compound contains a benzylic position that could be utilized in various organic reactions, such as free radical bromination or nucleophilic substitution. Research into these reactions could provide insights into more efficient synthesis methods for complex organic molecules .

Environmental Science

The compound’s potential use in azo dyes suggests an application in environmental science, particularly in the development of environmentally friendly dyes. Research could focus on its biodegradability and the minimization of toxic byproducts in dye synthesis processes .

properties

IUPAC Name

ethyl 4-[2-(4-ethylanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-4-17-10-12-18(13-11-17)25-21(28)15-32-20-14-22(29)27(19-9-7-6-8-16(19)3)26-23(20)24(30)31-5-2/h6-14H,4-5,15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHMDLVBLSHOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

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